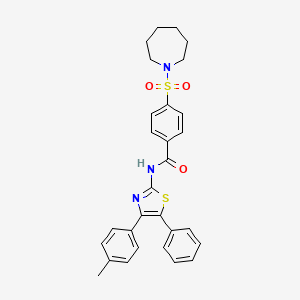
2-Chloro-1-(difluoromethoxy)-4-isothiocyanatobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-Chloro-1-(difluoromethoxy)-4-isothiocyanatobenzene” is likely a benzene derivative with chlorine, difluoromethoxy, and isothiocyanate functional groups attached to it . The presence of these functional groups would likely impart unique chemical properties to the compound.
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the benzene ring at its core, with the various functional groups (chlorine, difluoromethoxy, and isothiocyanate) attached to it .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by its functional groups. For example, the isothiocyanate group could potentially undergo reactions with amines or alcohols .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the benzene ring would likely make the compound relatively stable and aromatic .科学的研究の応用
Organic Synthesis and Ligand Properties
Organic Synthesis Enhancements : Research has focused on developing new synthetic routes and improving existing methods for the synthesis of partially fluorinated benzenes, which serve as key intermediates in the production of pharmaceuticals and agrochemicals. For example, advancements in the synthesis of high-purity 1-chloro-2,6-difluorobenzene have been developed for use as intermediates in active ingredients (Moore, 2003).
Ligating and Electronic Properties : Studies on 1,4-bis(phosphine)-2,5-difluoro-3,6-dihydroxybenzenes and their oxides have explored syntheses, structures, ligating, and electronic properties. Such compounds demonstrate binucleating properties and electrochemical activity, highlighting their potential in catalysis and electronic material applications (Pignotti et al., 2008).
Catalysis and Transition-Metal Chemistry
- Versatile Solvents for Catalysis : Partially fluorinated benzenes, due to their weak π-electron donating ability, have been recognized as versatile solvents in organometallic chemistry and transition-metal-based catalysis. Their use enables the exploration of weakly coordinating solvents and ligands in metal complexes, offering insights into binding strengths and chemical inertness for catalytic applications (Pike et al., 2017).
Supramolecular Chemistry and Materials Science
- Halogen Bonding and Supramolecular Frameworks : The study of simple dihalo substituted benzenes, including those with chloro and fluoro substituents, has provided insights into the interplay of halogen bonding and hydrogen bonding. These studies are crucial for understanding molecular packing, which has implications for designing new materials and understanding intermolecular interactions (Dikundwar et al., 2014).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-chloro-1-(difluoromethoxy)-4-isothiocyanatobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF2NOS/c9-6-3-5(12-4-14)1-2-7(6)13-8(10)11/h1-3,8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXFYVUFZDMGES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C=S)Cl)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
865149-80-0 |
Source


|
| Record name | 2-chloro-1-(difluoromethoxy)-4-isothiocyanatobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-N-(2-methoxybenzyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2752179.png)
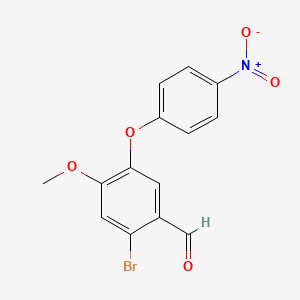
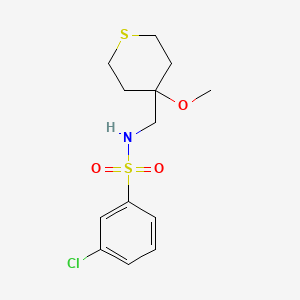
![6-[(4-Methoxyphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime](/img/structure/B2752185.png)
![2-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2752186.png)
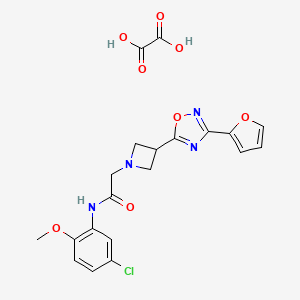
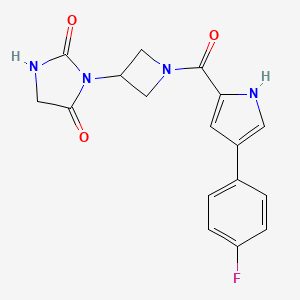
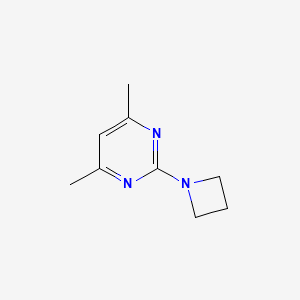
![N-(1,3-benzodioxol-5-ylmethyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2752194.png)
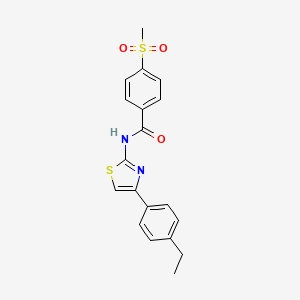
![8-(4-Fluorophenyl)-5-[(2-fluorophenyl)methyl]-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2752199.png)
![2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide](/img/structure/B2752200.png)
![2-(2-chloro-6-fluorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide](/img/structure/B2752201.png)
